Succinimidyl Nervonate
Description
Contextualization of Succinimidyl Nervonate as a Reactive Ester of Nervonic Acid
This compound is chemically classified as an N-hydroxysuccinimide (NHS) ester. glenresearch.com This structure is formed by the reaction of nervonic acid, a very long-chain monounsaturated omega-9 fatty acid, with N-hydroxysuccinimide. wikipedia.orgnih.gov The resulting compound is an activated form of nervonic acid, rendering it highly reactive toward primary and secondary amines under mild conditions. glenresearch.comnih.gov This reactivity is the cornerstone of its utility in chemical synthesis and bioconjugation.
The nervonic acid component of the molecule is of particular biological interest. It is a key constituent of sphingolipids in the myelin sheath, the protective layer that insulates nerve fibers. numberanalytics.comwikipedia.org The proper functioning of the nervous system relies on the integrity of this sheath, and nervonic acid plays a crucial role in its maintenance. numberanalytics.com
Below is a table summarizing the key chemical properties of this compound:
| Property | Value |
| CAS Number | 191354-88-8 scbt.com |
| Molecular Formula | C28H49NO4 scbt.com |
| Molecular Weight | 463.69 g/mol scbt.com |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents like DMSO and DMF glenresearch.com |
Overview of its Significance in Research Chemistry and Chemical Biology
The primary significance of this compound in research lies in its ability to covalently attach the nervonic acid "tag" to other molecules of interest. nih.gov This process, known as acylation, allows researchers to introduce a lipid component into proteins, peptides, and other biomolecules. This is particularly valuable in the field of chemical biology, where scientists aim to study and manipulate biological processes using chemical tools. rsc.orggla.ac.ukparisdescartes.fr
One of the major applications of this compound is in the study of myelin and demyelinating diseases. nih.gov By attaching the nervonic acid moiety to fluorescent probes or other reporter molecules, researchers can track its incorporation into cell membranes and its role in myelin synthesis. nih.gov Furthermore, introducing nervonic acid into cellular models can help elucidate its effects on cell signaling pathways and membrane dynamics. nih.gov
The use of this compound and similar reagents has also been instrumental in developing our understanding of fatty acid transport and metabolism. By creating modified fatty acids that can be tracked or that can inhibit specific enzymes or transporters, researchers have been able to probe the intricate mechanisms governing lipid biology. nih.govmdpi.com
A summary of the primary research applications of this compound is provided in the table below:
| Research Area | Application |
| Neuroscience | Studying the role of nervonic acid in myelin formation and repair. nih.gov |
| Cell Biology | Investigating the influence of very long-chain fatty acids on cell membrane properties and signaling. nih.gov |
| Bioconjugation | Labeling proteins and other biomolecules with a lipid tail for targeted delivery or to study lipid-protein interactions. nih.gov |
| Drug Delivery | Exploring the potential of lipidated molecules to cross cell membranes. |
Historical Development of Succinimidyl Ester Reagents in Academic Inquiry
The utility of this compound is built upon a long history of the development of N-hydroxysuccinimide esters as coupling reagents. The pioneering work in this area dates back to the mid-20th century, with significant advancements made in the field of peptide synthesis. amerigoscientific.com In 1963, Anderson and his colleagues first introduced N-hydroxysuccinimide esters as highly effective reagents for forming amide bonds. amerigoscientific.commdpi.com
This development was a major breakthrough because NHS esters offered several advantages over previous methods. They are relatively stable, allowing for storage, yet highly reactive towards amines in aqueous solutions at or near neutral pH. glenresearch.com The reaction is also quite selective for primary amines, minimizing side reactions with other functional groups found in biomolecules. glenresearch.comnih.gov The byproduct of the reaction, N-hydroxysuccinimide, is water-soluble and easily removed from the reaction mixture. amerigoscientific.com
The robustness and versatility of NHS esters led to their widespread adoption in various scientific disciplines. amerigoscientific.com They became indispensable tools for attaching a wide array of labels, such as fluorophores, biotin, and radioactive isotopes, to proteins and other biological molecules. nih.govamerigoscientific.com This has enabled countless experiments in fields ranging from immunology to cell biology and diagnostics. The development of this compound is a specific application of this powerful chemical technology, tailored to the investigation of the unique biological roles of nervonic acid.
Structure
2D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (Z)-tetracos-15-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H49NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-28(32)33-29-26(30)24-25-27(29)31/h9-10H,2-8,11-25H2,1H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDKSTRSSZZWDK-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H49NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies and Chemical Transformations of Succinimidyl Nervonate
Established Synthetic Pathways for Succinimidyl Nervonate Production
The synthesis of this compound primarily involves the activation of the carboxylic acid group of nervonic acid to form a reactive ester with N-hydroxysuccinimide (NHS). This transformation is a common strategy in organic chemistry to create amine-reactive compounds.
The most prevalent method for synthesizing succinimidyl esters, including this compound, is through a coupling reaction between the carboxylic acid (nervonic acid) and N-hydroxysuccinimide. researchgate.net This reaction typically requires a coupling agent to facilitate the esterification. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are widely used for this purpose. nih.govlibretexts.org
The general mechanism involves the activation of the carboxyl group of nervonic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the hydroxyl group of N-hydroxysuccinimide, leading to the formation of the stable succinimidyl ester and N,N'-dicyclohexylurea (DCU) as a byproduct. nih.gov The reaction is typically carried out in an anhydrous organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to prevent premature hydrolysis of the reactive intermediates and the final product. nih.gov
Alternative methods for the synthesis of N-hydroxysuccinimide esters exist, which avoid the use of carbodiimides and the associated challenges with urea (B33335) byproduct removal. researchgate.net One such method involves the use of a combination of triphenylphosphine (B44618) (PPh₃), iodine (I₂), and a base like triethylamine (B128534) (Et₃N) to activate the carboxylic acid. organic-chemistry.org Another patented process describes the use of a halophosphoric acid ester in the presence of a base. google.com
A study on the synthesis of a similar long-chain fatty acid bioconjugate, N-oleyl-L-cysteine, utilized a two-step process mediated by DCC and NHS in DMSO. nih.gov This serves as a relevant model for the synthesis of this compound, given the structural similarity between oleic acid and nervonic acid.
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically optimized include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.
For the synthesis of N-hydroxysuccinimide esters of long-chain fatty acids, polar aprotic solvents like DMSO are often employed. nih.gov The reaction temperature is another critical factor; for instance, in the DCC/NHS mediated synthesis of an oleic acid ester, a decrease in temperature was suggested to increase the half-life of the unstable O-acylisourea intermediate. nih.gov
The molar ratio of the reactants also plays a significant role. An excess of N-hydroxysuccinimide can be used to drive the reaction towards the formation of the desired ester. The purification process is equally important for obtaining a high-purity product. In the case of DCC-mediated reactions, the DCU byproduct is insoluble in many organic solvents and can be removed by filtration. Subsequent purification steps may involve extraction and recrystallization to remove any remaining impurities. google.com
| Parameter | Condition | Rationale |
| Solvent | Anhydrous polar aprotic (e.g., DMSO, DMF) | Prevents hydrolysis of reactive species |
| Coupling Agent | DCC, or alternatives like PPh₃/I₂ | Activates the carboxylic acid for esterification |
| Temperature | Controlled, often lowered initially | Stabilizes reactive intermediates |
| Purification | Filtration, Extraction, Recrystallization | Removes byproducts (e.g., DCU) and unreacted starting materials |
The primary precursor for the synthesis of this compound is nervonic acid. Nervonic acid is a monounsaturated omega-9 fatty acid with a 24-carbon backbone. wikipedia.org Its long, hydrophobic carbon chain and the presence of a cis-double bond influence its physical and chemical properties, which in turn affect the synthesis of its succinimidyl ester.
The long alkyl chain of nervonic acid imparts significant lipophilicity to the molecule, which dictates the choice of solvents for the synthesis. Solvents that can effectively solvate both the lipophilic fatty acid and the more polar N-hydroxysuccinimide and coupling agents are preferred. The presence of the double bond in the alkyl chain introduces a point of unsaturation, and care must be taken to avoid side reactions such as oxidation, especially if harsh reaction conditions are employed. rug.nl
The synthesis of N-hydroxysuccinimide itself is also a relevant aspect of precursor chemistry. It can be synthesized from succinic acid and hydroxylammonium chloride, with studies exploring the use of solid base catalysts to improve the process. researchgate.net The purity of both nervonic acid and N-hydroxysuccinimide is paramount to achieving a high yield and purity of the final this compound product.
Derivatization Strategies Utilizing the Succinimidyl Ester Moiety
The succinimidyl ester group in this compound is a key functional handle for a variety of chemical transformations, most notably for the conjugation to biomolecules.
Succinimidyl esters are highly reactive towards primary and secondary amines, forming stable amide bonds. biotium.comnih.gov This amine-reactivity is the foundation for the use of this compound in bioconjugation. The primary targets for this reaction on biomolecules, such as proteins and peptides, are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. biotium.comresearchgate.net
The reaction, known as aminolysis, proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the succinimidyl ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide as a byproduct. nih.gov This reaction is typically carried out in aqueous buffers at a slightly basic pH (optimally pH 8.3-8.5) to ensure that a significant portion of the primary amines are deprotonated and thus nucleophilic. nih.govtocris.com However, at higher pH, the rate of hydrolysis of the succinimidyl ester also increases, which is a competing reaction that reduces the efficiency of the conjugation. nih.gov
The lipophilic nervonyl chain of this compound can be introduced into biomolecules through this conjugation strategy, thereby modifying their properties. For example, attaching a long-chain fatty acid can increase the hydrophobicity of a peptide or protein, potentially influencing its interaction with cell membranes or other lipophilic environments.
| Reaction | pH | Target Functional Group | Resulting Linkage |
| Aminolysis | 8.3-8.5 | Primary/Secondary Amine | Amide |
| Hydrolysis | >7 | - | Carboxylate (from ester) |
While this compound itself is a modifying agent, the succinimidyl ester chemistry it employs is also widely used to attach reporter tags and probes to biomolecules. In this context, a molecule containing a succinimidyl ester group is used to label a target molecule. Many commercially available fluorescent dyes, biotinylation reagents, and other probes are available as N-hydroxysuccinimide esters for the labeling of proteins, antibodies, and other amine-containing molecules. nih.govthermofisher.comabpbio.comnih.gov
The general principle remains the same: the succinimidyl ester-activated probe reacts with primary amines on the target molecule to form a stable amide linkage. biotium.com This allows for the covalent attachment of the reporter tag, enabling the detection, visualization, or purification of the target molecule. For instance, a fluorescent dye with a succinimidyl ester group can be used to fluorescently label an antibody, which can then be used in immunoassays or cellular imaging. biotium.com
The reaction conditions for labeling are similar to those for other bioconjugation reactions using succinimidyl esters, with careful control of pH, protein concentration, and the molar ratio of the dye to the protein to achieve the desired degree of labeling. biotium.comtocris.com
Solid-Phase Synthesis Applications
This compound, as an activated ester of nervonic acid, is amenable to applications in solid-phase synthesis, a cornerstone technique for the assembly of peptides and other oligomers. The core principle of solid-phase peptide synthesis (SPPS) involves the covalent attachment of a nascent peptide chain to an insoluble polymeric support, allowing for the iterative addition of amino acid residues with excess reagents that can be easily removed by filtration and washing. nih.gov
While specific literature detailing the use of this compound in SPPS is not extensively available, its application can be inferred from the well-established role of N-hydroxysuccinimide (NHS) esters of fatty acids in modifying peptides and other molecules on a solid support. In this context, this compound would serve as an acylating agent to introduce the lipophilic nervonoyl group to a peptide or a small molecule tethered to a solid resin.
The process would typically involve the following steps:
Swelling of the Resin: The solid support, often a polystyrene-based or polyethylene (B3416737) glycol (PEG)-based resin, is swollen in a suitable solvent to ensure the accessibility of reactive sites. du.ac.in
Deprotection: The N-terminal protecting group (e.g., Fmoc or Boc) of the resin-bound peptide is removed.
Acylation with this compound: A solution of this compound in an appropriate solvent is added to the resin, reacting with the newly exposed N-terminal amine to form an amide bond. This step effectively caps (B75204) the peptide with the nervonoyl group.
Washing: Excess this compound and the N-hydroxysuccinimide byproduct are washed away from the resin.
Cleavage and Deprotection: The final lipopeptide is cleaved from the solid support, and any side-chain protecting groups are removed, typically with a strong acid like trifluoroacetic acid.
The choice of resin is crucial for the success of solid-phase synthesis. PEG-based resins, for instance, have demonstrated good swelling properties in a variety of solvents, including greener alternatives like acetonitrile, which can be beneficial when working with lipophilic molecules like this compound. rawpeg.com The introduction of the long, unsaturated nervonoyl chain can significantly alter the physicochemical properties of the resulting peptide, enhancing its lipophilicity, which may be desirable for applications involving membrane interactions.
Novel Synthetic Approaches and Green Chemistry Considerations
Traditional methods for the synthesis of succinimidyl esters often rely on stoichiometric coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC). google.com While effective, these methods generate insoluble byproducts (e.g., dicyclohexylurea) that can be difficult to remove and are associated with allergenicity. google.com
Novel catalytic approaches seek to overcome these limitations. For instance, methods utilizing catalysts for the direct esterification of carboxylic acids are being explored. One such approach involves the use of N-bromosuccinimide (NBS) as a catalyst for the direct esterification of carboxylic acids with alcohols under mild conditions. researchgate.net While this method is for esterification with alcohols, it highlights the trend towards catalytic solutions. Another innovative method for synthesizing NHS esters involves the use of a combination of triphenylphosphine (PPh3), iodine (I2), and triethylamine (Et3N), which avoids the use of carbodiimides altogether and proceeds at room temperature. organic-chemistry.org This method has a broad substrate scope and offers a more cost-effective and simpler alternative for the synthesis of activated esters, including those derived from long-chain fatty acids like nervonic acid. organic-chemistry.org
The development of catalytic systems for the direct conversion of nervonic acid to this compound would represent a significant advancement in green chemistry, minimizing the use of stoichiometric activating agents and simplifying purification procedures.
A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. nih.gov Research into solvent-free or reduced-solvent synthetic procedures for ester formation has shown promising results.
For the synthesis of fatty acid esters, methods utilizing microwave activation in the absence of a solvent have been developed. rsc.org These reactions can proceed rapidly and with high yields. Another approach is the use of solid-liquid phase transfer catalysis, which can also be performed under solvent-free conditions. rsc.org While these methods have been primarily applied to the synthesis of simple esters, their adaptation for the formation of activated esters like this compound is a viable area for future research. The synthesis of sucrose (B13894) fatty acid mono-esters has also been achieved under solvent-free conditions, demonstrating the feasibility of this approach for complex molecules. doi.org
Implementing a solvent-free or reduced-solvent process for the synthesis of this compound would significantly improve its environmental footprint by reducing solvent waste and energy consumption associated with solvent removal.
A holistic approach to the sustainable synthesis of this compound would integrate several green chemistry principles. This would begin with the sourcing of nervonic acid from renewable feedstocks. The synthesis would then employ a catalytic method to activate the carboxylic acid and form the succinimidyl ester, avoiding the use of hazardous and wasteful stoichiometric reagents. organic-chemistry.org
The following table summarizes the comparison between traditional and potential green synthetic approaches for this compound:
| Feature | Traditional Synthesis (e.g., DCC/NHS) | Green/Novel Synthetic Approach |
| Coupling Agent | Stoichiometric (e.g., DCC) | Catalytic (e.g., I2/PPh3) or reagent-free |
| Byproducts | Insoluble ureas, difficult to remove | Soluble or easily removable byproducts |
| Solvent | Often chlorinated solvents or DMF | Green solvents (e.g., 2-MeTHF), water, or solvent-free |
| Energy Input | Often requires heating or cooling | Potentially room temperature or microwave-assisted |
| Atom Economy | Lower | Higher |
| Overall Process | Multi-step with purification | Potentially one-pot synthesis |
By embracing these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.
Iii. Chemical Reactivity and Mechanistic Investigations of Succinimidyl Nervonate
Kinetics and Thermodynamics of Succinimidyl Ester Reactivity
The chemical behavior of succinimidyl nervonate is governed by the kinetics and thermodynamics of its reactions, primarily aminolysis and hydrolysis. These reactions are competitive, and their rates are significantly influenced by the reaction environment.
The primary reaction of this compound is aminolysis, where it reacts with primary aliphatic amines to form a stable amide bond. glenresearch.com However, in aqueous environments, a competing reaction, hydrolysis, occurs where the ester reacts with water. nih.govnih.gov
Aminolysis is generally a much more favorable reaction than hydrolysis because primary amines are significantly better nucleophiles than water. glenresearch.com Despite this, hydrolysis can become a prominent side reaction, especially under conditions of low amine concentration or when the succinimidyl ester is sterically hindered, which can slow the rate of aminolysis. glenresearch.comnih.gov Studies on other succinimidyl esters have shown that the heterogeneous rate constant for hydrolysis can be orders of magnitude higher than that for aminolysis, particularly in contexts like surface immobilization. nih.govresearchgate.net This competition is a critical factor in the efficiency of conjugation reactions. nih.govnih.gov
| Reaction Type | Reactant | Product | Relative Rate |
| Aminolysis | Primary Amine (R-NH₂) | Amide (R-NH-CO-Nervonate) | High |
| Hydrolysis | Water (H₂O) | Carboxylic Acid (Nervonic Acid) | Lower than Aminolysis |
This table represents the general reactivity profile for succinimidyl esters.
The reactivity of this compound is highly dependent on both the solvent system and the pH of the reaction medium.
Solvent Effects: Many NHS esters, particularly those with long aliphatic chains like the nervonate moiety, have low solubility in water. thermofisher.comcovachem.com Consequently, they are often first dissolved in a water-miscible, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being introduced to an aqueous reaction buffer. glenresearch.comthermofisher.com This procedure minimizes premature hydrolysis of the ester in the stock solution. covachem.com Performing the reaction in dry organic solvents can eliminate hydrolysis by-products and often leads to higher modification efficiencies. covachem.com
pH Influence: The pH of the aqueous buffer has a profound effect on the rates of both aminolysis and hydrolysis.
Aminolysis: The reaction with primary amines is most efficient in the pH range of 7.2 to 9. thermofisher.com In this slightly alkaline environment, the primary amine groups are predominantly in their deprotonated, nucleophilic state, which is necessary for attacking the ester. At lower pH values, amines are protonated (R-NH3+), rendering them non-nucleophilic and significantly reducing the reaction rate. nih.gov
Hydrolysis: The rate of hydrolysis of the succinimidyl ester also increases as the pH becomes more alkaline. thermofisher.com For instance, the half-life of an NHS ester can decrease from several hours at pH 7 to just minutes at pH 8.6. thermofisher.com Therefore, a balance must be struck to maximize aminolysis while minimizing the competing hydrolysis.
| pH Range | Predominant Amine State | Rate of Aminolysis | Rate of Hydrolysis | Overall Efficiency |
| < 7.0 | Protonated (R-NH₃⁺) | Very Low | Low | Poor |
| 7.2 - 8.5 | Deprotonated (R-NH₂) | High | Moderate | Optimal |
| > 9.0 | Deprotonated (R-NH₂) | High | Very High | Decreased due to Hydrolysis |
This table illustrates the general effect of pH on the reactivity of succinimidyl esters.
Reaction Mechanism Elucidation
The reaction mechanism of this compound is a classic example of nucleophilic acyl substitution, a fundamental reaction in organic chemistry. chemistrytalk.orgbyjus.com
The mechanism for the aminolysis of this compound involves the following key steps:
Nucleophilic Attack: A primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the succinimidyl ester. glenresearch.com This leads to the formation of a transient, high-energy tetrahedral intermediate, where the carbonyl carbon changes from sp2 to sp3 hybridization. glenresearch.comopenochem.org
Intermediate Collapse: The unstable tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond of the carbonyl group is reformed. masterorganicchemistry.com
Leaving Group Expulsion: Simultaneously with the reformation of the carbonyl, the bond to the N-hydroxysuccinimide oxygen is cleaved, and the N-hydroxysuccinimide (NHS) is expelled as a leaving group. glenresearch.combyjus.com
Product Formation: The final products are a stable nervonoyl amide and the released N-hydroxysuccinimide. glenresearch.com
This addition-elimination mechanism is characteristic of nucleophilic acyl substitution reactions. masterorganicchemistry.com
Upon its release, the NHS molecule can be protonated by the solvent. The release of this weakly acidic leaving group is a hallmark of the reaction. glenresearch.com Compared to other esters, such as phenyl esters with leaving groups of comparable basicity, N-hydroxy esters exhibit nucleophilic rate constants that can be approximately two orders of magnitude greater, highlighting the efficacy of NHS as a leaving group. mst.edu
Byproduct Formation and Side Reactions
The primary reaction of this compound involves the nucleophilic attack of a primary amine on the ester's carbonyl carbon, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. However, several side reactions can occur, leading to the formation of undesired byproducts and potentially reducing the efficiency of the intended conjugation.
One of the most significant side reactions is hydrolysis, where water acts as a nucleophile, attacking the activated ester. This reaction results in the regeneration of nervonic acid and the release of NHS. The rate of hydrolysis is highly dependent on the pH of the reaction medium, with significantly faster hydrolysis occurring at higher pH levels. nih.govnih.gov
In the context of protein modification, the succinimidyl ester can also react with other nucleophilic amino acid side chains, although these reactions are generally less favorable than the reaction with primary amines. For instance, reactions with the hydroxyl groups of serine and threonine, the phenolic group of tyrosine, and the sulfhydryl group of cysteine have been reported for other N-hydroxysuccinimide esters. researchgate.net These side reactions are also influenced by pH.
During the synthesis of this compound itself, which typically involves the activation of nervonic acid with N-hydroxysuccinimide using a carbodiimide (B86325) coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), byproducts can be formed. nih.govenamine.net A common byproduct is the formation of an N-acylurea, which arises from the rearrangement of the O-acylisourea intermediate. thieme-connect.de The use of water-soluble carbodiimides like EDC can simplify the removal of the urea (B33335) byproduct by aqueous extraction. enamine.net
| Reaction Type | Reactants | Major Products | Common Byproducts |
| Aminolysis | This compound, Primary Amine (R-NH₂) | Nervonyl Amide (Nervonyl-NH-R), N-Hydroxysuccinimide | - |
| Hydrolysis | This compound, Water | Nervonic Acid, N-Hydroxysuccinimide | - |
| Synthesis | Nervonic Acid, N-Hydroxysuccinimide, Carbodiimide (e.g., DCC, EDC) | This compound | N-acylurea, Dicyclohexylurea (with DCC), Water-soluble urea (with EDC) |
| Side Reactions (Protein) | This compound, Serine/Threonine/Tyrosine/Cysteine residues | O-acyl, S-acyl derivatives | - |
Stability and Degradation Pathways
The utility of this compound is intrinsically linked to its stability under storage and reaction conditions. Its degradation can proceed through several pathways, primarily influenced by environmental factors such as pH, temperature, light, and the presence of enzymes.
Chemical Stability under Varying Environmental Conditions
The stability of succinimidyl esters, and by extension this compound, is significantly affected by pH and temperature. In aqueous solutions, the ester is most stable at acidic pH (around 4-5). As the pH increases into the neutral and alkaline ranges, the rate of hydrolysis increases substantially. nih.gov For instance, the half-life of a typical NHS ester can be several hours at pH 7 but may decrease to minutes at pH 9. nih.govnih.gov This pH-dependent hydrolysis is a critical consideration in bioconjugation reactions, which are often performed in the pH range of 7.2-8.5 to ensure the nucleophilicity of primary amines. nih.govnih.gov
Temperature also plays a crucial role in the stability of this compound. Elevated temperatures accelerate the rate of hydrolysis and other degradation reactions. For long-term storage, it is recommended to keep the compound in a desiccated environment at low temperatures (-20°C) to minimize degradation. researchgate.net The presence of moisture is particularly detrimental, as it facilitates hydrolysis.
The nature of the solvent can also impact stability. While this compound has poor solubility in aqueous buffers, it is typically dissolved in a water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous reaction mixture. The stability of the ester in these organic solvents is generally higher than in aqueous solutions, but the presence of trace amounts of water can still lead to hydrolysis over time. rsc.org
| Condition | Effect on this compound Stability | Primary Degradation Product |
| Acidic pH (4-5) | Relatively stable | Minimal hydrolysis |
| Neutral pH (7) | Moderate stability, hydrolysis occurs | Nervonic Acid, N-Hydroxysuccinimide |
| Alkaline pH (>8) | Low stability, rapid hydrolysis | Nervonic Acid, N-Hydroxysuccinimide |
| Elevated Temperature | Decreased stability, accelerated degradation | Nervonic Acid, N-Hydroxysuccinimide |
| Presence of Moisture | Decreased stability, hydrolysis | Nervonic Acid, N-Hydroxysuccinimide |
| Aprotic Organic Solvents (e.g., DMF, DMSO) | Higher stability compared to aqueous solutions | Minimal degradation if anhydrous |
Enzymatic Stability in In Vitro Systems
The ester linkage in this compound can be susceptible to enzymatic hydrolysis by esterases, particularly lipases. Lipases are enzymes that catalyze the hydrolysis of ester bonds in lipids. nottingham.ac.ukscielo.br The long fatty acid chain of nervonic acid makes this compound a potential substrate for various lipases. The rate and specificity of enzymatic hydrolysis would depend on the specific lipase (B570770) used, its origin (animal, microbial), and the reaction conditions. Some lipases exhibit specificity for the position of the ester bond or the structure of the fatty acid. nottingham.ac.uk For instance, lipases from Geotrichum candidum have shown specificity for esters of unsaturated fatty acids with a double bond at the 9-position. nottingham.ac.uk Given that nervonic acid is a long-chain monounsaturated fatty acid, it is plausible that certain lipases could efficiently catalyze the hydrolysis of its succinimidyl ester, yielding nervonic acid and N-hydroxysuccinimide. researchgate.netnih.govnih.gov
Iv. Applications of Succinimidyl Nervonate As a Research Tool
Bioconjugation Methodologies in Chemical Biology Research
Bioconjugation is the process of chemically linking two or more molecules, where at least one is a biomolecule, to form a stable conjugate. This technique is fundamental in chemical biology for creating probes, assays, and therapeutic agents. Succinimidyl esters are a cornerstone of bioconjugation due to their ability to efficiently react with primary amines on proteins and other biomolecules.
The primary application of succinimidyl nervonate in bioconjugation is the covalent labeling of proteins and peptides. The N-hydroxysuccinimide (NHS) ester group of this compound is highly reactive towards the primary amine groups found on the side chains of lysine (B10760008) residues and the N-terminus of polypeptides. This reaction, which occurs under mild pH conditions (typically pH 7-9), results in the formation of a stable amide bond, covalently attaching the nervonate moiety to the protein or peptide of interest.
This covalent modification is a powerful technique for introducing a specific lipid component, nervonic acid, onto a protein. This allows researchers to study the effects of this particular fatty acid on protein structure, function, and localization. The process of labeling is often followed by purification steps to remove unreacted labeling reagent and byproducts. Mass spectrometry is a key analytical technique used to confirm the successful conjugation and to identify the specific sites of modification on the protein.
Table 1: Key Steps in Covalent Labeling of Proteins with this compound
| Step | Description | Purpose |
| 1. Protein Preparation | The target protein is dissolved in an appropriate amine-free buffer at a suitable pH (typically 7-9). | To ensure the availability of deprotonated primary amines for reaction and to prevent competing reactions with buffer components. |
| 2. Reagent Preparation | This compound is dissolved in an anhydrous organic solvent like DMSO or DMF. | To prevent hydrolysis of the reactive NHS ester before it can react with the protein. |
| 3. Labeling Reaction | The this compound solution is added to the protein solution and incubated for a specific time at room temperature or 4°C. | To allow the covalent reaction between the NHS ester and the primary amines on the protein to proceed to completion. |
| 4. Quenching | A small molecule containing a primary amine, such as Tris or glycine, is added to the reaction mixture. | To react with any excess, unreacted this compound and stop the labeling reaction. |
| 5. Purification | The labeled protein is separated from the excess labeling reagent, byproducts, and quenching agent using techniques like dialysis, size-exclusion chromatography, or ultrafiltration. | To obtain a pure sample of the nervonate-labeled protein for downstream applications. |
| 6. Analysis | The extent of labeling and the sites of modification are determined using methods such as mass spectrometry or spectrophotometry. | To characterize the final product and ensure the desired level of modification has been achieved. |
The principles of covalent labeling with succinimidyl esters are also applied to the functionalization of surfaces for the development of biosensors. Biosensors are analytical devices that combine a biological component with a physicochemical detector to detect a specific analyte. The performance of a biosensor is critically dependent on the effective immobilization of the biological recognition element (e.g., an antibody, enzyme, or nucleic acid) onto the sensor surface.
This compound can be used to modify surfaces that have been pre-functionalized with amine groups. This creates a surface coated with nervonic acid moieties. Alternatively, a surface can be functionalized with this compound to create a reactive surface that can then capture amine-containing biomolecules. In the context of this compound, this would allow for the creation of a biosensor surface that is specifically designed to interact with proteins or other molecules that have an affinity for nervonic acid. This could be useful for studying lipid-binding proteins or for developing diagnostic assays related to lipid metabolism. The stability of the covalent linkage ensures the robustness and reusability of the biosensor.
Cross-linking is a technique used to study the interactions between molecules by covalently linking them together. While this compound itself is not a cross-linking agent, the chemistry of succinimidyl esters is central to the design of many cross-linking reagents. Bifunctional cross-linkers often contain two reactive groups, such as two NHS esters, that can react with primary amines on two different proteins or within a single protein complex.
The incorporation of a nervonate moiety into a cross-linking agent would create a specialized tool for probing protein-protein interactions in the context of a lipid environment. For example, a heterobifunctional cross-linker containing both a succinimidyl ester and another reactive group, along with a nervonic acid chain, could be used to first attach the nervonate lipid to one protein and then capture its interaction partners. This approach can provide valuable information about the spatial arrangement of proteins within a complex and how these interactions are influenced by specific lipids.
Development of Activity-Based Probes and Chemical Tools
Activity-based protein profiling (ABPP) is a powerful strategy that utilizes reactive chemical probes to study the activity of entire enzyme families directly in complex biological systems. These probes typically consist of a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag for detection and identification.
This compound can be envisioned as a building block in the design and synthesis of novel activity-based probes. In such a design, the nervonate portion could serve as a recognition element for enzymes that bind to or metabolize fatty acids. The succinimidyl ester would act as the reactive group, or "warhead," that forms a covalent bond with a nucleophilic residue in the enzyme's active site, thereby labeling it.
The synthesis of such a probe would involve the chemical modification of nervonic acid to incorporate a succinimidyl ester. This probe could then be used to screen for and identify enzymes that interact with nervonic acid. The covalent nature of the interaction allows for the subsequent isolation and identification of the labeled enzymes using techniques like mass spectrometry-based proteomics.
Table 2: Potential Components of a this compound-Based Activity Probe
| Component | Function | Example Moiety |
| Recognition Element | Provides specificity for a particular class of enzymes by mimicking the natural substrate or ligand. | Nervonic Acid |
| Reactive Group (Warhead) | Forms a covalent bond with a reactive residue in the enzyme's active site, leading to irreversible labeling. | Succinimidyl Ester |
| Linker | Connects the recognition element and reactive group to a reporter tag, and can be designed to be cleavable. | Alkyl chain, Polyethylene (B3416737) glycol (PEG) |
| Reporter Tag | Enables the detection and/or enrichment of the labeled proteins. | Biotin, Fluorophore, Alkyne or Azide (B81097) for click chemistry |
Understanding the interactions between proteins and lipids is crucial for elucidating many cellular processes, from signal transduction to membrane trafficking. Chemical probes that mimic natural lipids are invaluable tools in these studies. This compound can be used to create semi-synthetic lipoproteins or to modify proteins with a specific lipid tail, allowing researchers to investigate the consequences of this modification on protein localization and function.
By introducing a nervonate group onto a protein of interest, researchers can ask specific questions about how this lipid modification affects the protein's interaction with cellular membranes or with other lipid-binding proteins. For example, a nervonated protein could be used in pull-down assays to identify its binding partners or in cellular imaging studies to track its subcellular localization. These experiments can provide insights into the role of nervonic acid in cellular signaling pathways and help to unravel the complex interplay between proteins and lipids in the cell.
Application in Lipidomics Research as a Derivatization Reagent
In the field of lipidomics, which involves the comprehensive analysis of lipids in biological systems, derivatization is a key strategy to enhance the analytical detection and quantification of lipid species, particularly in mass spectrometry (MS). While specific, widespread application of this compound as a derivatization reagent is not extensively documented, its chemical properties make it theoretically well-suited for targeting and modifying specific classes of lipids.
The primary utility of an NHS ester like this compound in this context is its ability to react with the primary amine groups found in aminophospholipids, such as phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (B164497) (PS). This covalent modification can significantly improve their detection in MS-based analyses.
Key Advantages of Derivatization with Amine-Reactive Reagents:
Improved Ionization Efficiency: Many aminophospholipids exhibit poor ionization in positive ion mode mass spectrometry. Covalently attaching a group that carries a permanent positive charge or improves proton affinity can substantially increase the signal intensity of the derivatized lipid.
Enhanced Chromatographic Separation: The modification of the polar headgroup can alter the retention behavior of lipids in liquid chromatography (LC), potentially improving separation from other lipid classes and reducing ion suppression effects.
Specific and Targeted Analysis: By using a reagent that targets a specific functional group (e.g., primary amines), researchers can selectively analyze certain lipid subclasses within a complex biological extract.
The nervonate component of the molecule, a C24:1 fatty acid, would impart a significant hydrophobic character to the derivatized lipid. This could be leveraged in non-aqueous or reversed-phase chromatography to achieve unique separation profiles for very-long-chain fatty acid-containing lipids.
Below is a data table illustrating the potential impact of derivatization on the analysis of aminophospholipids based on the principles of NHS ester chemistry.
| Lipid Class | Original Analytical Challenge | Potential Benefit of this compound Derivatization |
| Phosphatidylethanolamine (PE) | Moderate ionization efficiency, can be suppressed by more abundant lipids like Phosphatidylcholine (PC). | Covalent modification of the primary amine improves ionization and allows for more sensitive detection. |
| Phosphatidylserine (PS) | Typically analyzed in negative ion mode due to the carboxyl group; derivatization can enable positive mode detection. | Amine derivatization could enable analysis in positive ion mode, offering analytical flexibility. |
| Lysophosphatidylethanolamine (LPE) | Low abundance and can be difficult to detect against a high background of other lipids. | Increased ionization efficiency from derivatization can significantly lower the limit of detection. |
Mechanistic Investigations in Cellular and Subcellular Systems (In Vitro and Non-Human In Vivo Models)
The dual nature of this compound—a reactive headgroup attached to a lipid tail—makes it a versatile probe for investigating complex cellular processes.
The plasma membrane and organellar membranes are not homogenous structures but are organized into domains with distinct lipid and protein compositions, such as lipid rafts. The biophysical properties of the lipids within these domains, including acyl chain length and saturation, are critical determinants of membrane fluidity, thickness, and curvature.
This compound can be used as a tool to probe these environments. The nervonic acid tail, being a very-long-chain monounsaturated fatty acid, has unique properties that can influence lipid packing and domain formation. By introducing this compound into model membranes or cellular systems, researchers can study:
Lipid-Protein Interactions: The NHS ester can be used to covalently link the nervonate lipid tail to nearby proteins that have exposed amine groups. This "proximity labeling" can help identify proteins that reside in specific lipid environments. For instance, sulfo-N-succinimidyl derivatives of other long-chain fatty acids, such as oleate (B1233923) and myristate, have been used to label plasma membrane proteins and identify a putative fatty acid transporter. This principle suggests that this compound could similarly be used to identify proteins that interact with very-long-chain fatty acids.
Membrane Domain Stability: By observing the distribution of this compound (potentially with a fluorescent tag added to the succinimide (B58015) ring) within the membrane, its partitioning into or exclusion from specific domains can provide insight into the principles governing lipid raft formation and stability.
Intracellular trafficking involves the transport of molecules, including lipids and proteins, between different cellular compartments via transport vesicles. Probes that can be tracked through these pathways are invaluable for dissecting the underlying mechanisms.
While direct use of this compound for this purpose is not prominently described, its structure lends itself to such applications. If introduced to the cell exterior, it would likely integrate into the plasma membrane. From there, it could be internalized through endocytic pathways. The NHS ester group could be exploited to "capture" interacting proteins at different stages of the trafficking process.
A potential experimental workflow could involve:
Labeling: Incubating cells with this compound at a low temperature to allow for plasma membrane integration with minimal internalization.
Trafficking Initiation: Shifting to a physiological temperature to allow endocytosis and trafficking to proceed for a defined period.
Crosslinking: The NHS ester could react with amine groups on proteins within the lumen of vesicles or on the cytosolic face of organelles, depending on its membrane orientation and the pH of the compartment.
Analysis: Isolating the organelle of interest (e.g., endosomes, lysosomes) and using proteomic techniques to identify the proteins that have been covalently modified by the this compound probe.
This approach could help map the protein machinery involved in the transport and sorting of very-long-chain fatty acids within the cell.
The most direct application of this compound's chemistry is in the modification of proteins. The N-hydroxysuccinimide ester is a well-established amine-reactive chemical group used for covalently labeling proteins at lysine residues and their N-terminus.
Protein Modification: this compound can be used to attach a very-long-chain lipid moiety to a protein of interest. This "lipidation" can be used to study:
The effect of lipid modification on protein structure and function.
How lipidation affects a protein's interaction with cellular membranes.
The creation of protein-lipid conjugates for therapeutic or diagnostic purposes.
The reaction is typically rapid and efficient at neutral to slightly alkaline pH.
| Parameter | Description |
| Reactive Group | N-hydroxysuccinimide (NHS) ester |
| Target Residue | Primary amines (e.g., side chain of Lysine, protein N-terminus) |
| Bond Formed | Stable amide bond |
| Byproduct | N-hydroxysuccinimide |
Protein Turnover Pathways: Protein turnover is the balance between protein synthesis and degradation, a critical process for cellular homeostasis. Covalent labeling of proteins with a probe like this compound can be used in pulse-chase experiments to monitor protein degradation rates.
In such an experiment:
Pulse: A population of proteins is covalently labeled with this compound.
Chase: The fate of the labeled proteins is monitored over time. The disappearance of the labeled protein, often detected by western blotting or mass spectrometry, provides a measure of its degradation rate.
This technique can be used to investigate how specific conditions or mutations affect the stability and turnover of individual proteins or the entire proteome. The attachment of the bulky nervonate lipid may influence the degradation pathway, a factor that must be considered in the experimental design. However, it provides a powerful method for permanently "marking" a population of proteins for subsequent tracking.
Vii. Future Research Directions and Unexplored Avenues for Succinimidyl Nervonate
Integration with Advanced Chemical Synthesis Technologies
The traditional synthesis of succinimidyl esters often involves batch processes that can be time-consuming and challenging to scale. Modern synthesis technologies offer pathways to more efficient, controlled, and scalable production of succinimidyl nervonate.
Continuous-Flow Synthesis: Future research could focus on developing a continuous-flow synthesis process for this compound. This methodology offers precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purity. researchgate.netdurham.ac.uk A tube-in-tube gas-permeable membrane reactor, for instance, could be adapted for reactions involving gaseous reagents, enhancing safety and efficiency. durham.ac.uk The development of a modular, continuous-flow platform could enable on-demand synthesis and facilitate rapid process optimization. aiche.org
Microfluidic Synthesis: The use of microfluidic devices represents another frontier for the synthesis of this compound and its derivatives. nih.govrsc.orgmdpi.com Microfluidic systems allow for rapid mixing and heat transfer, which can be advantageous for controlling the formation of nanoparticles or other structured materials incorporating this compound. nih.govnih.govresearchgate.net This approach would be particularly valuable for producing highly uniform polymer-lipid nanoparticles functionalized with nervonic acid for targeted delivery applications. nih.gov
| Synthesis Technology | Potential Advantages for this compound | Key Research Objectives |
| Continuous-Flow Chemistry | Improved yield and purity, enhanced safety, scalability. researchgate.netaiche.org | Develop and optimize a continuous-flow reactor setup; investigate reaction kinetics under flow conditions. |
| Microfluidics | Precise control over nanoparticle size and morphology, high reproducibility. nih.govrsc.org | Design microfluidic chips for the synthesis of nervonate-functionalized nanoparticles; study the self-assembly process in micro-scale. |
Exploration of Novel Bioconjugation Chemistries
The succinimidyl ester group is a well-established reactive handle for bioconjugation, typically reacting with primary amines on proteins and other biomolecules. researchgate.netnih.govrsc.org However, the field of bioconjugation is rapidly evolving, and future research should explore integrating this compound with these novel chemistries.
Bioorthogonal Chemistry: While the succinimidyl ester-amine reaction is not strictly bioorthogonal, this compound could be used as a precursor to install a bioorthogonal handle onto a biomolecule. For example, it could be reacted with a small molecule containing both an amine and a bioorthogonal group (e.g., an azide (B81097) or alkyne). This would allow for subsequent "click chemistry" reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), which are highly specific and can be performed in living systems. wikipedia.orgwikipedia.orgnih.govnih.govresearchgate.nettebubio.comnih.govnih.gov
Site-Specific Conjugation: A significant challenge in bioconjugation is achieving site-specificity to ensure the homogeneity and functionality of the final product. nih.gov Future work could involve using this compound to target specific lysine (B10760008) residues on a protein by optimizing reaction conditions or using protecting group strategies. Alternatively, it could be used in combination with enzymatic methods that introduce a reactive handle at a specific location on a biomolecule.
| Bioconjugation Strategy | Application with this compound | Potential Outcome |
| Click Chemistry | Use as a primary conjugation agent to introduce an azide or alkyne for subsequent SPAAC reactions. wikipedia.orgnih.govresearchgate.nettebubio.com | Enables highly specific, multi-step labeling of biomolecules in complex biological environments. wikipedia.orgnih.gov |
| Site-Specific Labeling | Optimization of reaction conditions (e.g., pH, stoichiometry) to favor conjugation at a particular site on a protein. | Production of homogeneous bioconjugates with preserved biological activity. |
Expansion of Mechanistic Studies in Diverse Biological Systems
Nervonic acid is known to be a key component of myelin and is involved in neural development and function. wikipedia.orgresearchgate.netnih.govnih.govresearchgate.net this compound provides a tool to covalently link this important fatty acid to various biological targets, enabling detailed mechanistic studies.
Cellular Uptake and Trafficking: By conjugating this compound to a fluorescent probe, researchers could track the uptake and intracellular localization of nervonic acid in different cell types, particularly neurons and oligodendrocytes. nih.govdovepress.comresearchgate.net This could provide insights into the mechanisms by which cells acquire and utilize this very-long-chain fatty acid. Studies could investigate whether uptake is mediated by specific transporters and the role of different endocytic pathways. nih.govdovepress.com
Enzyme Inhibition and Activity Modulation: The succinimide (B58015) moiety itself has been investigated for its potential to inhibit certain enzymes, such as acetylcholinesterase. mdpi.com Future studies could explore whether this compound or its conjugates exhibit inhibitory activity against enzymes involved in lipid metabolism or neuroinflammation. mdpi.comnih.govmdpi.com For example, its effect on succinate (B1194679) dehydrogenase could be investigated, given the structural similarity of the succinimide group to succinate. nih.gov
Development of Supramolecular Assemblies Incorporating this compound
Supramolecular chemistry involves the design and synthesis of complex structures held together by non-covalent interactions. The long, amphiphilic nature of the nervonic acid chain makes this compound an interesting building block for creating novel supramolecular assemblies.
Functionalized Nanoparticles and Liposomes: this compound could be used to functionalize the surface of pre-formed nanoparticles or liposomes. nih.govnih.govmdpi.combohrium.com The nervonic acid tail would integrate into the lipid bilayer or polymer matrix, while the reactive succinimidyl ester would be displayed on the surface, available for conjugation with targeting ligands, drugs, or imaging agents. nih.gov
Self-Assembling Systems: Research could be directed towards designing systems where this compound itself is a key component of a self-assembling structure. For example, it could be incorporated into block copolymers that self-assemble into micelles or vesicles. The presence of the reactive ester on the surface of these assemblies would provide a platform for creating multifunctional nanomaterials.
Synergistic Application of Computational and Experimental Methodologies
The integration of computational modeling with experimental work can accelerate research and provide deeper insights into the behavior of molecules like this compound. rsc.org
Molecular Docking and Dynamics: Molecular docking studies could be employed to predict the binding interactions of this compound or its derivatives with target proteins, such as enzymes or receptors. nih.govmdpi.comresearchgate.netmdpi.comjppres.com This could help in identifying potential biological targets and in designing more potent and selective inhibitors. nih.govmdpi.commdpi.com Molecular dynamics simulations could then be used to study the stability of these interactions over time. jppres.com
Predictive Modeling of Bioconjugation: Computational models could be developed to predict the reactivity of different amine groups on a protein surface towards this compound. This would aid in the rational design of site-specific bioconjugation strategies, reducing the need for extensive experimental screening.
| Methodology | Application to this compound | Research Goal |
| Molecular Docking | Predict binding modes and affinities to enzymes like acetylcholinesterase or fatty acid synthases. nih.govmdpi.comresearchgate.netmdpi.com | Identify potential biological targets and guide the design of enzyme inhibitors. |
| Molecular Dynamics | Simulate the behavior of nervonate-functionalized surfaces or nanoparticles in a biological environment. jppres.com | Understand the stability and dynamics of supramolecular assemblies. |
Q & A
Q. What are the recommended protocols for synthesizing Succinimidyl Nervonate, and how can purity be validated?
Synthesis of this compound typically follows NHS-ester chemistry principles. Reaction conditions (e.g., pH, temperature, and molar ratios) must be optimized to minimize hydrolysis and byproduct formation. Purification via column chromatography or recrystallization is advised. Validate purity using HPLC with UV detection (λ = 260–280 nm) and mass spectrometry for molecular confirmation. Report retention times, peak areas, and spectral data in tabular format .
Q. Which analytical techniques are essential for characterizing this compound-protein conjugates?
Use SDS-PAGE to confirm covalent binding and assess molecular weight shifts. Quantify conjugation efficiency via UV-Vis spectroscopy (e.g., measuring residual NHS-ester absorbance at 260 nm). For structural validation, employ MALDI-TOF or LC-MS/MS to identify modified lysine residues. Present data in figures with error bars representing triplicate measurements, and annotate statistical significance (e.g., p < 0.05) .
Q. How should researchers document experimental parameters to ensure reproducibility?
Include detailed protocols for buffer composition (e.g., pH, ionic strength), reaction stoichiometry, incubation times, and quenching methods. Use tables to summarize key variables (e.g., "Table I: Optimization of Reaction pH on Conjugation Efficiency"). Adhere to metric units and define all symbols (e.g., k for rate constants) in figure legends .
Advanced Research Questions
Q. How can cross-linking efficiency discrepancies in literature be systematically addressed?
Contradictions often arise from variable lysine accessibility or competing hydrolysis. Perform kinetic assays under controlled conditions (e.g., fixed temperature, inert atmosphere) to isolate variables. Use comparative statistical models (ANOVA) to evaluate batch-to-batch variability. Reference prior studies in a table (e.g., "Table II: Reported Cross-Linking Efficiencies Across pH Ranges") and discuss methodological divergences .
Q. What strategies mitigate side reactions when using this compound in complex biological matrices?
Pre-treat samples with scavengers (e.g., glycine or Tris buffer) to quench unreacted esters. Employ size-exclusion chromatography post-conjugation to separate non-specific adducts. Validate specificity using negative controls (e.g., omitting the ester) and Western blotting. Report side products in supplementary materials with retention times and MS/MS spectra .
Q. How can researchers align this compound studies with broader hypotheses in neurochemistry or lipidomics?
Frame questions around nervonic acid (C24:1) metabolism or myelin synthesis, leveraging its structural similarity to nervonate derivatives. Use lipid extraction protocols (e.g., Folch method) for biological samples and compare nervonate levels via GC-MS. Discuss findings in the context of prior fatty acid studies (e.g., Jamal, 2010) to highlight novelty .
Methodological Best Practices
Q. What statistical approaches are critical for analyzing this compound reaction kinetics?
Apply nonlinear regression to fit pseudo-first-order rate constants (kobs). Report confidence intervals and use tools like GraphPad Prism for error propagation analysis. Avoid overreporting precision (e.g., limit means to three significant figures) unless justified by instrument resolution .
Q. How should contradictory data on nervonate stability in aqueous buffers be resolved?
Conduct accelerated stability studies under varying pH (4–9) and temperatures (4–37°C). Use Arrhenius plots to extrapolate shelf-life and compare degradation products via TLC or NMR. Present conflicting data in a comparative figure (e.g., "Figure 3: Stability Profiles Across Studies") and propose protocol harmonization .
Data Presentation and Ethics
Q. What are the ethical considerations when publishing this compound research involving biological samples?
Disclose IRB approval for human-derived materials and animal welfare compliance. Annotate consent protocols in the Methods section. Use anonymized identifiers (e.g., Participant ID#) in tables and avoid redundant data in text and figures .
Q. How can researchers enhance clarity when discussing this compound’s role in lipid-protein interactions?
Structure the Discussion section to first summarize key findings, then contrast results with prior work (e.g., Amini, 2014 vs. current nervonate yields). Use subheadings to separate mechanistic hypotheses from methodological limitations. Conclude with specific future directions (e.g., in vivo tracer studies) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
